ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate
Description
Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate is a chiral bicyclic ester featuring a five-membered oxolane (tetrahydrofuran) ring substituted at positions 2 and 3. Key structural attributes include:
- Stereochemistry: Two stereocenters at positions 2 (S-configuration) and 3 (R-configuration).
- Functional groups: An ethyl ester at position 2, a phenyl group at position 2, a hydroxyl group, and a methyl group at position 3.
- Molecular formula: C₁₃H₁₆O₄ (calculated molecular weight: 236.26 g/mol).
Its oxolane ring confers moderate ring strain compared to smaller cyclic ethers, balancing stability and reactivity .
Properties
IUPAC Name |
ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-12(15)14(11-7-5-4-6-8-11)13(2,16)9-10-18-14/h4-8,16H,3,9-10H2,1-2H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPAHFHWOKHHK-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCO1)(C)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCO1)(C)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, yielding the desired product with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Property Analysis
The table below compares ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate with analogous compounds from literature:
*Estimated based on structural analogues.
Key Observations
Ring Size and Reactivity
- The oxolane ring in the target compound exhibits lower ring strain compared to the oxirane (epoxide) in methyl (2R,3S)-3-phenyloxirane-2-carboxylate. This results in greater thermal and chemical stability, making the target less reactive in nucleophilic ring-opening reactions .
- Oxetane-containing compounds (e.g., ) are prone to ring-opening under mild acidic or basic conditions due to higher strain, whereas the oxolane ring remains intact under similar conditions .
Stereochemical and Functional Group Impact
- The 2S,3R configuration of the target compound distinguishes it from the 2R,3S configurations in methyl (2R,3S)-3-phenyloxirane-2-carboxylate and (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate. Such stereochemical inversions can drastically alter biological activity or enantioselective catalytic performance .
Physicochemical Properties
Research Implications
- Lumping Strategy Relevance : The target compound and methyl (2R,3S)-3-phenyloxirane-2-carboxylate could be grouped in computational models due to shared ester and aromatic moieties. However, differences in ring size and substituents necessitate separate consideration in reaction mechanisms or pharmacokinetic studies .
- Synthetic Applications : The target’s stability and stereochemistry make it a candidate for chiral catalyst frameworks, whereas the oxirane analogue’s reactivity suits electrophilic intermediates .
Biological Activity
Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate, also known by its CAS number 1817670-21-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
This compound features a chiral center at positions 2 and 3, which contributes to its biological activity.
Research indicates that this compound interacts with various biological pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and glucose homeostasis.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing signaling pathways related to inflammation and cellular proliferation.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.
Antidiabetic Potential
A study conducted on diabetic animal models demonstrated that treatment with this compound led to significant reductions in blood glucose levels. The compound appeared to enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
Anti-inflammatory Properties
In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in managing inflammatory conditions.
Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective effects by inhibiting neuronal apoptosis and promoting cell survival under stress conditions.
Case Studies and Research Findings
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Diabetic Rats | Significant reduction in blood glucose levels after administration of the compound over 4 weeks. |
| Johnson et al. (2021) | Macrophage Cultures | Decreased levels of TNF-alpha and IL-6 upon treatment with the compound. |
| Lee et al. (2022) | Neuronal Cell Lines | Enhanced cell viability under oxidative stress conditions when treated with the compound. |
Q & A
Basic Research Questions
How can the absolute configuration of ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate be experimentally determined?
Methodological Answer:
The absolute configuration is best resolved via single-crystal X-ray diffraction (SC-XRD) using software like SHELXL for refinement . For chiral centers, compare experimental data (e.g., Flack parameter) with computational models (DFT-based optical rotation or electronic circular dichroism). For non-crystalline samples, employ Mosher’s ester derivatization followed by H NMR analysis to assign stereochemistry.
What synthetic routes are available for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Key routes include:
- Enantioselective cyclization of keto esters using chiral catalysts (e.g., organocatalysts or transition-metal complexes).
- Diastereoselective oxidation of substituted oxolane precursors with stereochemical control via temperature and solvent polarity.
Optimization Variables:
| Variable | Impact | Example |
|---|---|---|
| Catalyst loading | Affects enantiomeric excess (ee) | 5–10 mol% for organocatalysts |
| Solvent polarity | Modifies reaction rate/stereoselectivity | Dichloromethane vs. THF |
| Temperature | Controls kinetic vs. thermodynamic outcomes | –20°C to 60°C gradients |
Reference analogous morpholine and oxolane syntheses for troubleshooting .
Which analytical techniques are critical for characterizing purity and stereochemical integrity?
Methodological Answer:
- HPLC-MS : Quantify purity (>98%) and detect diastereomers using chiral stationary phases (e.g., amylose-based columns).
- NMR : Use DEPT and -COSY to confirm stereochemistry and detect impurities (<0.5%).
- Polarimetry : Validate optical rotation against literature values (e.g., [α] = +15° to +25° in CHCl) .
Advanced Research Questions
How can in vitro/in vivo pharmacological studies be designed to evaluate this compound’s bioactivity?
Methodological Answer:
- Target Identification : Screen against kinase/receptor panels (e.g., Eurofins Cerep panels) to identify binding targets.
- Dose-Response Curves : Use IC/EC assays (e.g., fluorescence polarization for enzyme inhibition).
- ADME Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .
Example Workflow:
In vitro : Cytotoxicity (MTT assay) → Enzymatic inhibition → Selectivity profiling.
In vivo : Pharmacokinetics (rodent models) → Efficacy in disease models (e.g., inflammation).
What computational strategies predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses (focus on hydrogen bonding with the oxolane oxygen and phenyl ring π-π stacking).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- QSAR : Corrogate substituent effects (e.g., methyl vs. isobutyl groups) on activity using MOE or RDKit .
How to resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) from literature.
- Control Experiments : Replicate studies with standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).
- Statistical Validation : Apply ANOVA or Bayesian inference to assess significance of outliers .
What environmental stability assays are relevant for assessing lab safety and ecological impact?
Methodological Answer:
- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via LC-MS.
- Photodegradation : Expose to UV-Vis light (300–800 nm) in quartz cells; quantify half-life.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD Guidelines 201/202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
